Atropine sulfate

説明

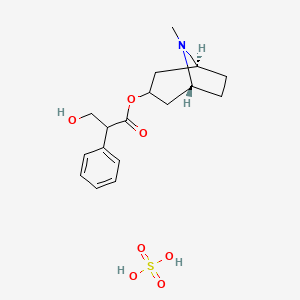

Structure

3D Structure of Parent

特性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPODMEGSXHC-ZZJGABIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-17-5, 55-48-1 | |

| Record name | Atropine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, renowned for its anticholinergic properties. It is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the latter being the pharmacologically active enantiomer.[1] Derived from plants of the Solanaceae family, such as Atropa belladonna, this compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder or colorless crystals.[4][5] It is known to be efflorescent in dry air and should be protected from light to prevent decomposition.[4]

Quantitative Data

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ (anhydrous) or (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) | [6][7][8] |

| Molecular Weight | 676.82 g/mol (anhydrous), 694.83 g/mol (monohydrate) | [6][7][8] |

| CAS Number | 55-48-1 (anhydrous), 5908-99-6 (monohydrate) | [6][9] |

| pKa | ~9.4 - 9.9 | [2][6] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 189-194 °C (with decomposition) | [4][5] |

| Solubility | - Very soluble in water- Freely soluble in ethanol- Soluble in glycerin- Practically insoluble in diethyl ether | [2][4][5] |

| Appearance | Colorless crystals or white crystalline powder | [4][5] |

Chemical Structure

The chemical structure of atropine consists of a tropine base and tropic acid, linked by an ester bond. The sulfate salt is formed by the reaction of two atropine molecules with one molecule of sulfuric acid.

Caption: Chemical structure of this compound.

Crystal Structure

The crystal structure of this compound monohydrate has been determined using X-ray powder diffraction. It crystallizes in the monoclinic space group P21/n.[10][11] The structure is characterized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion.[10][11] The hydroxyl groups of the atropine molecules also participate in hydrogen bonding with the sulfate anion.[10]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][12] It blocks the effects of acetylcholine and other choline esters at these receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors.[13] Atropine is non-selective and blocks these receptors at various locations, including the central nervous system and peripherally at postganglionic parasympathetic neuroeffector junctions.[2][12]

The binding of atropine to muscarinic receptors inhibits the parasympathetic nervous system, leading to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, and sweat), relaxation of smooth muscles, and dilation of the pupils (mydriasis).[3][13]

Caption: this compound's antagonism of muscarinic receptors.

Experimental Protocols

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of an this compound sample by comparing its infrared spectrum with that of a reference standard.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc of the this compound sample. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum of the KBr disc from approximately 4000 to 400 cm⁻¹.

-

Analysis: Compare the absorption maxima in the spectrum of the sample with those of a USP this compound Reference Standard recorded under the same conditions. The spectra should exhibit major absorption bands at the same wavenumbers.

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound in a sample.

Methodology:

-

Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer (50:50, v/v). The pH is typically left unadjusted.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 264 nm.

-

Injection Volume: 20 µL.

-

-

Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard of a known concentration in the mobile phase.

-

Sample Solution Preparation: Prepare a sample solution of this compound of a known concentration in the mobile phase.

-

Procedure:

-

Inject the standard solution and record the peak area.

-

Inject the sample solution and record the peak area.

-

Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Caption: A typical workflow for the HPLC assay of this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of this compound. The tabulated quantitative data offers a quick reference for researchers, while the outlined experimental protocols for IR and HPLC provide a foundation for analytical testing. The visualization of the chemical structure and its mechanism of action through the muscarinic signaling pathway aims to facilitate a deeper understanding for professionals in drug development. A thorough comprehension of these fundamental characteristics is crucial for the effective and safe utilization of this compound in both research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proton nuclear magnetic resonance for the structural and quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Muscarinic_acetylcholine_receptor [bionity.com]

- 11. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 12. uspbpep.com [uspbpep.com]

- 13. researchgate.net [researchgate.net]

Pharmacokinetics of Atropine Sulfate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of atropine sulfate in various preclinical animal models. Atropine, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors, making it a critical compound in both clinical practice and toxicological studies.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles in different species is fundamental for the accurate interpretation of preclinical data and its extrapolation to human pharmacology.

Mechanism of Action

Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (subtypes M1 through M5) located on effector cells at postganglionic parasympathetic neuroeffector sites.[1][2][3] This antagonism inhibits the "rest and digest" responses of the parasympathetic nervous system.[2] The downstream effects are receptor-subtype dependent:

-

M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq proteins. Their inhibition by atropine prevents the activation of phospholipase C (PLC), thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism at these sites leads to the disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and modulation of ion channel activity, such as preventing the opening of potassium channels that hyperpolarize the cell.[4][5]

This blockade of acetylcholine's effects manifests in various physiological responses, including increased heart rate, decreased salivary and bronchial secretions, and reduced gastrointestinal motility.[1][6]

Pharmacokinetics in Key Animal Models

Atropine is generally absorbed rapidly following parenteral administration and is well-distributed throughout the body, including crossing the blood-brain barrier and the placenta.[1] Metabolism occurs primarily in the liver, with a significant portion of the drug excreted unchanged in the urine.[1][2] However, notable species-specific variations exist.

Dog

Dogs are a common model for cardiovascular and resuscitation studies involving atropine.[7][8]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | Vapp (L/kg) | Clpl (mL/min/kg) | Reference |

| IM | ~0.03 | 33 | - | 52 | 3.2 | 44 | [9] |

| Endotracheal | 0.02 | 23.9 ± 5 | - | 28.0 ± 7.9 | - | - | [7] |

| Endobronchial | 0.02 | 40.0 ± 7.8 | - | 39.3 ± 5.2 | - | - | [7] |

Studies in dogs show that endobronchial administration leads to a significantly higher maximal plasma concentration (Cmax) and a longer elimination half-life compared to the endotracheal route, suggesting it is a more effective alternative for emergency drug delivery when intravenous access is unavailable.[7] The absorption half-time after intramuscular (IM) injection is rapid, at approximately 7 minutes.[9] In puppies, the plasma half-life of atropine is considerably longer in newborns (11.5 hours) compared to adult dogs (3.5-5.5 hours).[10]

Rat

Rats are frequently used in toxicological and initial pharmacokinetic screenings. A key species-specific characteristic is the presence of serum atropine esterase, which can rapidly hydrolyze the drug, potentially leading to faster clearance compared to other species.[1]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | Reference |

| IM (Needle) | 8.0 | 488 | 58 | - | [6] |

| IM (Jet Spray) | 8.0 | 650 | 30 | - | [6] |

| Oral | 50 | - | - | - | [11] |

In rats, the method of IM administration can significantly impact absorption. A jet spray injection resulted in a higher Cmax and a shorter Tmax compared to a conventional needle injection, indicating faster absorption.[6] Atropine is readily absorbed after oral administration and is widely distributed, crossing into the central nervous system.[1] Between 30-50% of the drug is excreted unchanged in the urine.[1]

Mouse

Mice are often used in efficacy studies, particularly in the context of nerve agent poisoning.[12]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | AUC (ng·min/mL) | Vd (mL/kg) | Reference |

| IP | 3 | - | 8.2 | 9.8 | 10034 ± 755 | 2158 ± 75 | [13][14] |

Following intraperitoneal administration in mice, the terminal half-life is approximately 9.8 minutes.[13] The acute oral LD50 in mice is reported to be 75 mg/kg.[3]

Other Species

-

Rabbits: In the presence of rabbit serum, tropane alkaloids like atropine are degraded significantly within minutes to hours, which is not observed in human serum.[15] This highlights the importance of considering species differences in enzymatic activity.

-

Sheep: Following a 0.02 mg/kg IM dose in ewes, the Tmax was 13.6 minutes, Cmax was 7.1 ng/mL, and the elimination half-life was 1.6 hours.[16]

-

Guinea Pigs: The pharmacokinetics of atropine were found to be similar whether administered alone or as a co-formulation with the oxime reactivator obidoxime.[17]

Experimental Protocols

Standardized and well-documented protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.

Dosing and Sample Collection

-

Vehicle Preparation: this compound is typically dissolved in sterile 0.9% saline to the target concentration. The solution should be clear and can be sterile-filtered for parenteral administration.[5]

-

Administration: Doses and routes vary by species and study objective. Common routes include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[1][18][19]

-

Blood Collection: Serial blood samples are collected at predetermined time points. In rats, this is often done via the tail tip or retro-orbital sinus.[6][11] Samples are collected into heparinized tubes and centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.[11]

Bioanalytical Methods

Several sophisticated analytical techniques are employed for the quantification of atropine in biological matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying atropine in plasma.[11][13] The protocol generally involves a sample preparation step, such as protein precipitation with methanol, followed by chromatographic separation and detection by the mass spectrometer.[11][15] The lower limit of quantification can reach 1.0 ng/mL in plasma volumes as small as 10 μL.[13]

-

Radioreceptor Assay (RRA): This method measures the concentration of atropine based on its ability to competitively displace a radiolabeled ligand (e.g., [3H]-scopolamine) from muscarinic receptors, typically from rat cerebral cortex membranes.[9] It is a functional assay that quantifies compounds based on their receptor binding affinity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An older but still viable method involves extracting atropine, hydrolyzing it to tropine, and then derivatizing the tropine for measurement by GC-MS.[20]

References

- 1. This compound – Rat Guide [ratguide.com]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 5. benchchem.com [benchchem.com]

- 6. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 13. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Pharmacokinetics and efficacy of this compound/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.ctfassets.net [assets.ctfassets.net]

- 19. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 20. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of atropine sulfate in aqueous solutions, focusing on its solubility and stability. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

This compound: Physicochemical Properties

This compound is the sulfate salt of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is a white, crystalline powder that is efflorescent in dry air and should be protected from light.[3][4]

Solubility of this compound

This compound is highly soluble in water.[5] Its solubility is also significant in other polar solvents. The solubility of this compound is influenced by factors such as temperature and the pH of the aqueous solution.[6]

Solubility in Various Solvents

The following table summarizes the solubility of this compound in different solvents.

| Solvent | Solubility (ratio) | Reference(s) |

| Water | Freely soluble (1:0.5) | [4] |

| Alcohol | Freely soluble (1:5) | [4] |

| Alcohol (boiling) | Freely soluble (1:2.5) | [4] |

| Glycerin | Freely soluble (1:2.5) | [4] |

Factors Affecting Solubility

-

Temperature: Increasing the temperature generally enhances the solubility of this compound in aqueous solutions.[6]

-

pH: The solubility of this compound can be influenced by the pH of the solution. In acidic conditions, the tertiary amine in the atropine molecule is protonated, which can affect its interaction with water molecules.[6]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation of this compound can occur through hydrolysis, leading to the formation of tropic acid and tropine.[7][8] The rate of degradation is significantly influenced by pH, temperature, and exposure to light.

Effect of pH on Stability

Aqueous solutions of this compound are most stable in the pH range of 3 to 5.[3][4][9] A 2% solution of atropine in water has a pH between 4.5 and 6.2.[10] this compound injections are typically formulated with a pH between 3.0 and 6.5.[10]

| pH Range | Stability | Reference(s) |

| 3.0 - 5.0 | Maximal stability | [3][4] |

| 4.5 - 6.2 | pH of a 2% aqueous solution | [10] |

| 3.0 - 6.5 | pH of injections | [10] |

Effect of Temperature on Stability

Temperature plays a crucial role in the stability of this compound solutions. Elevated temperatures accelerate the rate of hydrolysis.[11]

| Temperature | Condition | Stability | Reference(s) |

| 4°C - 8°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (96.5% - 103.4% of initial concentration) | [12] |

| 20°C - 25°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (98.7% - 100.2% of initial concentration) | [12] |

| 23°C | 0.1% in 0.9% NaCl for 364 days (exposed to light) | Physically compatible and chemically stable | [13][14] |

| 25°C | 0.1 mg/mL ophthalmic solution for 6 months | Physicochemically stable | [15] |

| 32°C - 36°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (98.3% - 102.8% of initial concentration) | [12] |

| 90°C | 1 hour | 7.9% loss of atropine | [15] |

| 120°C | Autoclaving | Can be sterilized if pH is kept below 6 | [4] |

Effect of Light on Stability

This compound is sensitive to light and should be protected from it to prevent degradation.[4][10] However, some studies have shown that this compound solutions can be stable even when exposed to light under certain conditions. For example, a 0.1% solution in 0.9% sodium chloride was found to be stable for 364 days at 23°C when exposed to light.[13] Another study reported no degradation of atropine solutions when exposed to UVA light.[15]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in water.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A filtration step using a suitable membrane filter (e.g., 0.22 µm) may be necessary.

-

-

Analysis:

-

Calculation:

-

Express the solubility as the mass of this compound dissolved per unit volume of water (e.g., mg/mL or g/100mL).

-

Protocol for Stability Testing of Aqueous Solutions

This protocol describes a typical stability-indicating HPLC method for assessing the stability of this compound in an aqueous solution.

-

Preparation of Stability Samples:

-

Prepare the this compound solution at the desired concentration in the aqueous medium of interest.

-

Dispense the solution into appropriate containers (e.g., glass vials, polypropylene syringes).[16]

-

Store the samples under various environmental conditions (e.g., different temperatures, light exposures).

-

-

HPLC Method:

-

Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., triethylamine phosphate buffer, pH 2.7), methanol, and acetonitrile.[16]

-

Column: An octylsilane bonded to porous silica (L7) column is often used.[16]

-

Flow Rate: A typical flow rate is 1 mL/min.[16]

-

Injection Volume: 100 µL.[16]

-

Detection: UV absorbance at 206 nm.[16]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stability chambers.

-

Dilute the samples appropriately with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5 µg/mL).[16]

-

Inject the prepared samples into the HPLC system.

-

-

Data Analysis:

-

Determine the concentration of this compound in the samples by comparing the peak area of the atropine peak to a standard curve prepared from a reference standard of this compound.[16]

-

Calculate the percentage of the initial this compound concentration remaining at each time point.

-

Monitor for the appearance of degradation product peaks in the chromatograms.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing this compound stability.

Atropine's Muscarinic Antagonist Signaling Pathway

Caption: Atropine's competitive antagonism at muscarinic receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. This compound | 55-48-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

Atropine sulfate absorption, distribution, metabolism, and excretion (ADME) profile

An In-depth Technical Guide on the ADME Profile of Atropine Sulfate

Introduction

This compound, an alkaloid derived from plants of the Solanaceae family such as Atropa belladonna, is a core agent in modern medicine.[1] As a competitive, reversible antagonist of muscarinic acetylcholine receptors, it plays a critical role in treating symptomatic bradycardia, organophosphate poisoning, and as a preanesthetic medication to reduce secretions.[1][2][3] Its inclusion in the World Health Organization's List of Essential Medicines underscores its therapeutic importance.[1][4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is fundamental. This profile dictates its efficacy, safety, and dosing regimens across various clinical scenarios. This technical guide provides a detailed examination of atropine's pharmacokinetic journey through the body, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate key processes.

Absorption

Atropine is readily absorbed following various routes of administration, including oral, intramuscular (IM), intravenous (IV), and topical (ophthalmic).[5][6] It is well absorbed from the gastrointestinal tract, mucous membranes, and through the eyes.[5][6] After intramuscular administration, peak plasma concentrations are achieved rapidly.[7] The pharmacokinetics of atropine can be nonlinear, particularly after intravenous administration of doses between 0.5 to 4 mg.[8][9] Factors such as exercise can influence its absorption; exercise before and after IM administration has been shown to significantly increase absorption due to enhanced muscle perfusion.[9]

Table 1: Pharmacokinetic Parameters of this compound Absorption

| Administration Route | Dose | Cmax (Maximum Concentration) | Tmax (Time to Peak Concentration) | Bioavailability |

|---|---|---|---|---|

| Intramuscular (IM) | 1.67 mg | 9.6 ng/mL[5][8][10] | 3 - 60 minutes[8] | 50%[8] |

| Ophthalmic | 30 µL solution | 288 pg/mL[8] | 28 minutes[8] | 19% - 95%[2][6] |

| Oral (radiolabeled) | 2 mg | Not Specified | Not Specified | ~90%[5] |

| Oral Gel | 0.1 mg | 0.14 ng/mL[11] | 1.6 hours[12] | Not Specified |

Distribution

Once absorbed, atropine is distributed widely throughout the body.[5][8] It readily crosses the placental barrier and enters fetal circulation.[9][10] Significant concentrations are also achieved in the central nervous system within 30 to 60 minutes.[13] Traces of the drug can be found in various secretions, including breast milk.[9][10]

Table 2: Distribution Characteristics of this compound

| Parameter | Value | Notes |

|---|---|---|

| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg[2][8] | Following intravenous administration. |

| Plasma Protein Binding | 14% - 44%[2][7][8][9] | Saturable in the 2-20 µg/mL concentration range.[8][9] |

| Biological Barriers Crossed | Blood-Brain Barrier[13], Placenta[9][10] | Found in human cerebrospinal fluid (CSF) after IM injection.[7] |

Metabolism

The metabolism of atropine occurs primarily in the liver through enzymatic hydrolysis.[4][8][9][10] A significant portion of the drug is biotransformed into several key metabolites. Evidence suggests that the metabolism is stereoselective, likely involving the biologically active (-)-hyoscyamine enantiomer.[7][13] The metabolism of atropine can be notably inhibited by organophosphate pesticides.[2][8][9]

Table 3: Major Metabolites of this compound

| Metabolite | Approximate Percentage of Dose |

|---|---|

| Noratropine | ~24%[7][13] |

| Atropine-N-oxide | ~15%[7][13] |

| Tropine | ~2%[7][13] |

| Tropic Acid | Not Specified[2][8] |

Caption: this compound Metabolic Pathway.

Excretion

Atropine and its metabolites are primarily eliminated from the body via the kidneys, with a substantial portion excreted unchanged in the urine.[3][5] The elimination half-life varies significantly with age, being more than doubled in children under two and in the elderly compared to other age groups.[9][10]

Table 4: Excretion and Clearance Parameters of this compound

| Parameter | Value | Population / Condition |

|---|---|---|

| Half-life (t½) | ||

| 2 - 4 hours[2][8] | Adults (IV/IM) | |

| ~10 hours[8][10] | Geriatric Patients (>65 years) | |

| ~2.5 hours[2][8] | Ophthalmic Administration | |

| Clearance | 5.9 - 6.8 mL/min/kg[7][8] | Adults (IV) |

| Excretion Route | Urine[3][5] | Primary route |

| % Excreted Unchanged | 13% - 50%[2][8][9][10] | Varies across studies |

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. mims.com [mims.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugs.com [drugs.com]

- 10. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. researchgate.net [researchgate.net]

- 12. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atropine - Wikipedia [en.wikipedia.org]

Atropine Sulfate: A Technical Guide to its Central and Peripheral Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier allows for a wide range of effects on both the central nervous system (CNS) and the peripheral nervous system (PNS). This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Atropine's primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors, thereby inhibiting the effects of the parasympathetic nervous system.[1][2] This antagonism is not uniform across all organ systems, and the dose-dependent nature of its effects, coupled with its penetration into the CNS, results in a complex pharmacological profile. Understanding the dichotomy between its central and peripheral actions is crucial for its therapeutic applications and for the development of novel cholinergic drugs.

Quantitative Data

The following tables summarize key quantitative parameters of this compound's interaction with muscarinic receptors and its dose-dependent effects on the central and peripheral nervous systems.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

| Receptor Subtype | Tissue/Cell Line | Species | Ki (nM) | Reference |

| M1 | Cerebral Cortex | Bovine | ~0.066 | [3] |

| M2 | Salivary Gland | Rat | ~1.38 | [3] |

| M1, M2, M3, M4, M5 | Transfected CHO cells | Human | M1: 2.22, M2: 4.32, M3: 4.16, M4: 2.38, M5: 3.39 (IC50) | N/A |

| Muscarinic (General) | Caudate/Putamen | Dog | - | [4] |

| Muscarinic (General) | Ventricular Muscle | Dog | - | [4] |

| Muscarinic (General) | Brain (Synaptic Membranes) | Rat | ~1 (KD) | [5] |

Note: A direct comparison of Ki values for all subtypes in CNS vs. PNS tissues from a single study is limited. The data presented is a compilation from multiple sources.

Table 2: Dose-Response of this compound in Humans

| System | Effect | Dose | Onset | Duration | Reference |

| CNS | Impaired cognitive performance (accuracy and speed) | 3.0 - 6.0 mg/70 kg (IM) | ~1.5 hours | 7 - 9 hours | [3] |

| PNS | Increased Heart Rate (Tachycardia) | > 1 µg/kg (IV) | Rapid | - | [3] |

| PNS | Paradoxical Bradycardia (low dose effect) | < 1 µg/kg (IV) | Rapid | Transient | [3] |

| PNS | Inhibition of Salivary Flow | > 1 µg/kg (IV) | Rapid | - | [3] |

| PNS | Subjective ratings and physiologic variables | 1.5 mg/70 kg (IM) | Earlier than cognitive effects | Longer than cognitive effects | [3] |

Table 3: Dose-Response of this compound in Animal Models

| Species | System | Effect | Dose | Route of Administration | Reference |

| Rhesus Monkey | CNS | Disrupted force lever performance (motor control) | Dose-dependent | Injection | [6] |

| Dog | PNS | 50% peripheral blockade of cardiac vagal efferent activity | 0.06 mg | - | [7] |

| Dog | PNS | >90% peripheral blockade of cardiac vagal efferent activity | 1.0 mg | - | [7] |

| Dog | CNS | Increased cardiac vagal efferent activity (central stimulation) | 0.003 - 1.5 mg | - | [7] |

Signaling Pathways

Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two groups based on their G-protein coupling.[1][8]

-

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cellular response.[8]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of Gi/o can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced cellular excitability.[8]

Diagram 1: Central Nervous System - M1 Receptor Signaling Pathway

Caption: M1 receptor signaling cascade in a central nervous system neuron.

Diagram 2: Peripheral Nervous System - M2 Receptor Signaling at the Sinoatrial Node

Caption: M2 receptor signaling at the sinoatrial node in the heart.

Experimental Protocols

The following are examples of experimental protocols used to investigate the central and peripheral effects of this compound.

Protocol for Assessing Central Effects: Novel Object Recognition Test in Rats

Objective: To evaluate the effect of this compound on short-term recognition memory.

Materials:

-

Male Wistar rats (250-300g)

-

This compound solution (e.g., 1 mg/mL in sterile saline)

-

Sterile saline (0.9% NaCl)

-

Open field arena (e.g., 50cm x 50cm x 40cm)

-

Two sets of identical objects (e.g., small plastic toys, metal cubes)

-

Video recording and analysis software

Procedure:

-

Habituation:

-

Handle the rats for 5 minutes daily for 3 days prior to the experiment.

-

On the day before the experiment, allow each rat to explore the empty open field arena for 10 minutes.

-

-

Drug Administration:

-

On the day of the experiment, administer this compound (e.g., 1 mg/kg, intraperitoneally) or an equivalent volume of sterile saline to the control group.

-

Allow a 30-minute pre-treatment period.

-

-

Familiarization Phase (T1):

-

Place two identical objects in opposite corners of the arena.

-

Place the rat in the center of the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

-

-

Retention Interval:

-

Return the rat to its home cage for a 1-hour retention interval.

-

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object and the novel object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

Compare the DI between the atropine-treated and control groups using an appropriate statistical test (e.g., t-test). A lower DI in the atropine group suggests impaired recognition memory.

-

Diagram 3: Experimental Workflow for Novel Object Recognition Test

Caption: Workflow for assessing atropine's effect on memory in rats.

Protocol for Assessing Peripheral Effects: Measurement of Salivary Flow in Humans

Objective: To quantify the inhibitory effect of this compound on salivary secretion.

Materials:

-

Healthy human volunteers

-

This compound for injection or oral administration

-

Placebo control (e.g., sterile saline for injection, sugar pill for oral)

-

Pre-weighed cotton rolls or collection tubes

-

Parafilm or other unflavored chewing gum to stimulate salivation

-

Analytical balance

Procedure:

-

Baseline Measurement:

-

Instruct participants to abstain from food, drink, and oral hygiene for at least 1 hour before the measurement.

-

Have the participant chew on a piece of Parafilm for a standardized period (e.g., 2 minutes) to stimulate saliva production.

-

Collect all saliva produced during this period into a pre-weighed tube or by weighing a cotton roll placed in the mouth.

-

Determine the weight of the collected saliva.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.5 mg, intravenously or orally) or placebo in a double-blind, randomized manner.

-

-

Post-Dose Measurements:

-

At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the saliva collection procedure as described in step 1.

-

-

Data Analysis:

-

Calculate the salivary flow rate ( g/min ) for each time point.

-

Compare the change in salivary flow rate from baseline between the atropine and placebo groups using appropriate statistical methods (e.g., repeated measures ANOVA). A significant reduction in salivary flow in the atropine group indicates a peripheral anticholinergic effect.

-

Discussion

The data and protocols presented highlight the dual action of this compound. Its central effects are dose-dependent, with lower doses sometimes causing mild stimulation and higher doses leading to sedation and cognitive impairment.[3] Peripherally, atropine's effects are more consistently inhibitory, blocking parasympathetic tone to various organs.

The differential sensitivity of central versus peripheral systems to atropine is a key consideration in its clinical use. For instance, the doses required to achieve therapeutic peripheral effects, such as increasing heart rate, may be associated with undesirable central side effects. Conversely, the central effects of atropine can be harnessed in specific therapeutic contexts, such as in the treatment of organophosphate poisoning where it counteracts the central cholinergic overstimulation.

Conclusion

This compound's complex pharmacology, characterized by its non-selective muscarinic antagonism and its ability to cross the blood-brain barrier, necessitates a thorough understanding of its distinct central and peripheral effects. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of its mechanism of action to facilitate further investigation and the development of more selective and safer cholinergic modulators.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]

- 3. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 8. researchgate.net [researchgate.net]

Atropine Sulfate and Smooth Muscle Contraction: A Technical Guide

Introduction

Atropine sulfate is a tropane alkaloid and a potent anticholinergic agent widely recognized for its diverse clinical applications.[1] Derived from the plant Atropa belladonna, it functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors.[2] One of its most significant physiological effects is the inhibition of smooth muscle contraction in various organ systems, including the gastrointestinal tract, respiratory system, and urinary bladder.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on smooth muscle, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism by which this compound exerts its effects on smooth muscle is through competitive antagonism of muscarinic acetylcholine receptors.[4] Acetylcholine (ACh), a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to and activating these receptors.[5] this compound, by binding to the same receptors without activating them, prevents ACh from eliciting its contractile response.[5] This action does not inhibit the release of ACh but rather blocks its effect at the effector cells.[3] The antagonism is reversible, meaning that an increased concentration of ACh can overcome the inhibitory effects of atropine.[5] Smooth muscle tissues primarily express M2 and M3 muscarinic receptor subtypes, with the M3 receptor being the principal mediator of agonist-induced contractions.[4]

Signaling Pathways

The contractile response of smooth muscle to acetylcholine is mediated by a complex signaling cascade initiated by the activation of M3 muscarinic receptors. This compound intervenes in this pathway at the receptor level.

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

Caption: Competitive Antagonism of the M3 Receptor by this compound.

Quantitative Data

The potency of this compound as a competitive antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[6] Another common measure is the IC50 value, representing the concentration of an inhibitor that reduces the response to an agonist by 50%.

Table 1: pA2 and pKb Values of this compound in Various Smooth Muscle Tissues

| Tissue | Agonist | pA2 / pKb Value | Reference |

| Canine Stomach (isolated cells) | Multiple Muscarinic Agonists | 10.2 ± 1.1 (pA2) | [7] |

| Human Umbilical Vein | Acetylcholine | 9.67 ± 0.12 (pKb) | [8] |

| Horse Jejunum | Acetylcholine | 9.78 ± 0.21 (pA2) | [9] |

| Goat Ileum | Acetylcholine | 9.10 (pA2) | [10] |

| Human Bronchi (in vivo) | Methacholine | -log[Atropine] dose ratio slope of -0.99 | [11] |

| Rabbit Stomach | Carbachol | Unchanged affinity constant after irreversible blockade | [12] |

Table 2: IC50 Values of this compound

| Tissue/Cell Line | Agonist | IC50 Value | Reference |

| Guinea-pig Taenia Caeci | Carbachol (0.1 mM) | 8.5 nM | [13] |

Experimental Protocols

Isolated Tissue Organ Bath Experiment for pA2 Determination

This protocol describes a standard method for determining the pA2 value of this compound using an isolated smooth muscle preparation, such as the guinea pig ileum.[14][15]

Materials:

-

Guinea pig ileum segment (2-3 cm)

-

Student Organ Bath with a kymograph or data acquisition system

-

Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine (ACh) stock solution (e.g., 10 µg/mL)

-

This compound stock solution (e.g., 1 µg/mL)

-

Aeration with carbogen (95% O2, 5% CO2)

-

Water bath maintained at 32-37°C

Procedure:

-

Tissue Preparation: A guinea pig is sacrificed, and a segment of the ileum is isolated and placed in a petri dish containing Tyrode's solution.[14] The lumen is gently flushed to remove contents, and a 2-3 cm piece is cut.[14] Threads are tied to each end of the tissue segment.[14]

-

Mounting the Tissue: The tissue is mounted in the organ bath containing Tyrode's solution, with one end attached to a fixed point and the other to an isotonic or isometric transducer connected to the recording device.[5] The bath is maintained at a constant temperature and continuously aerated.[16]

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g.[10][14] The physiological solution is changed every 10-15 minutes during this period.[17]

-

Control Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions.[17] The tissue is washed with fresh Tyrode's solution after the maximal response is achieved.

-

Antagonist Incubation: A known concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).[10][17]

-

Dose-Response Curve in the Presence of Antagonist: The cumulative concentration-response curve for acetylcholine is repeated in the presence of atropine.[17]

-

Repeat with Different Antagonist Concentrations: The tissue is washed thoroughly, and steps 5 and 6 are repeated with at least two other concentrations of atropine.[17]

-

Data Analysis (Schild Plot):

-

For each concentration of atropine, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of atropine to the EC50 of acetylcholine in the absence of atropine.[18]

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine on the x-axis.[2]

-

The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[8][18]

-

Caption: Workflow for an Isolated Tissue Organ Bath Experiment.

Calcium Imaging Experiment

This protocol outlines a method for visualizing the effect of this compound on agonist-induced intracellular calcium ([Ca²⁺]i) mobilization in cultured smooth muscle cells.[19][20]

Materials:

-

Cultured smooth muscle cells (primary or cell line)

-

Fluorescence microscope with an imaging system

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Muscarinic agonist (e.g., carbachol)

-

This compound

-

Pluronic F-127

-

DMSO

Procedure:

-

Cell Culture: Plate smooth muscle cells on glass coverslips and grow to an appropriate confluency.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), a small percentage of Pluronic F-127 (to aid dye dispersion), in the physiological salt solution.[20]

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.[20]

-

Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.

-

-

Baseline Fluorescence Measurement: Mount the coverslip onto the microscope stage and perfuse with the physiological salt solution. Record the baseline fluorescence intensity of the cells for a few minutes.[20]

-

Agonist Stimulation: Add a known concentration of the muscarinic agonist (e.g., carbachol) to the perfusion solution and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.[19]

-

Washing and Antagonist Incubation: Wash out the agonist and allow the fluorescence to return to baseline. Then, perfuse the cells with a solution containing this compound for a set incubation period.

-

Agonist Stimulation in the Presence of Antagonist: While continuing to perfuse with the atropine-containing solution, re-introduce the same concentration of the muscarinic agonist and record the fluorescence response.[19] A significantly reduced or abolished fluorescence signal indicates blockade of the calcium response by atropine.

-

Data Analysis:

-

Quantify the change in fluorescence intensity (often expressed as a ratio F/F₀, where F is the fluorescence at any time and F₀ is the baseline fluorescence).[20]

-

Compare the peak fluorescence response to the agonist in the absence and presence of atropine to determine the degree of inhibition.

-

This compound serves as a cornerstone pharmacological tool for studying and modulating smooth muscle physiology. Its well-characterized mechanism as a competitive antagonist of muscarinic acetylcholine receptors allows for the effective inhibition of cholinergically-mediated smooth muscle contraction. The quantitative analysis of its potency through pA2 values and the direct visualization of its effects on intracellular signaling cascades, such as calcium mobilization, provide a robust framework for its application in both basic research and clinical settings. The detailed experimental protocols provided in this guide offer a standardized approach for investigating the intricate interactions between this compound and the contractile machinery of smooth muscle.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 3. researchgate.net [researchgate.net]

- 4. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Pa2 determination | PPTX [slideshare.net]

- 7. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unipr.it [air.unipr.it]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atropine blockade of cholinergic drugs on rabbit stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. scribd.com [scribd.com]

- 16. Guinea Pig Ileum [sheffbp.co.uk]

- 17. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Schild equation - Wikipedia [en.wikipedia.org]

- 19. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Half-Life and Bioavailability of Atropine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetics of atropine sulfate, focusing on its half-life and bioavailability across various routes of administration. The information is compiled from peer-reviewed literature and regulatory documents to serve as a resource for research and development.

Pharmacokinetic Profile of this compound

This compound is a competitive antagonist of muscarinic acetylcholine receptors, widely used for its anticholinergic properties.[1][2][3] Its clinical efficacy is directly related to its pharmacokinetic profile, which governs the onset, intensity, and duration of its effects. Atropine's pharmacokinetics can be nonlinear, particularly after intravenous administration of doses ranging from 0.5 to 4 mg.[4][5] The drug is distributed throughout the body and readily crosses the placental barrier.[4][6]

Metabolism occurs primarily in the liver through enzymatic hydrolysis, with major metabolites including noratropine, atropin-n-oxide, tropine, and tropic acid.[4][5][7] A significant portion of the drug, between 13% and 50%, is excreted unchanged in the urine.[4][8][9]

The following table summarizes key pharmacokinetic parameters for this compound administered via different routes. These values are compiled from various studies and may differ based on the study population, dosage, and analytical methods used.

| Parameter | Intravenous (IV) | Intramuscular (IM) | Sublingual (SL) | Ocular (Topical) | Oral (Gel) |

| Half-Life (t½) | 3.0 ± 0.9 h (Adults)[6]10.0 ± 7.3 h (Geriatric)[6]2.5 ± 1.2 h (Pediatric >2y)[6] | Data not specified | Data not specified | ~2.5 h[8] | ~3 h[10] |

| Bioavailability (F) | 100% (Reference) | Well absorbed[6][9] | 60% vs. IV (1% ophthalmic soln)[11] | ~64% (± 29%) systemic absorption[8] | Data not specified |

| Tmax | Immediate | 3 min[6] to 30 min[7][8] | ~28 min (ophthalmic soln)[8]15 min (injection)[12] | Data not specified | 1.6 h[10] |

| Cmax | Dose-dependent | 9.6 ± 1.5 ng/mL (1.67 mg dose)[6] | 21 ng/mL (2 mg injection)[12] | Data not specified | 0.14 ng/mL[10] |

| Protein Binding | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability. Age is a critical factor, with the elimination half-life more than doubling in children under two years and in the elderly (>65 years) compared to other age groups.[5] Gender differences have also been reported, with females showing approximately 15% higher AUC and Cmax and a slightly shorter half-life than males.[6][13]

Experimental Protocols for Pharmacokinetic Evaluation

The determination of this compound's pharmacokinetic parameters relies on rigorously designed clinical trials. The methodologies often involve crossover study designs to minimize inter-subject variability.

A representative protocol for assessing the bioavailability of sublingual atropine is a randomized, crossover study.[11][14]

-

Study Design: A randomized, three-sequence, three-period crossover design is employed.[11][14] Each subject receives three different treatments in a randomized order, separated by a washout period.

-

Study Population: Healthy adult volunteers (e.g., 15-46 subjects) aged 18 to 55 years.[11][14][15]

-

Treatments Administered:

-

Test Product 1: A low dose (e.g., 0.5 mg) of 1% this compound ophthalmic solution administered sublingually.[11]

-

Test Product 2: A high dose (e.g., 1.0 mg) of 1% this compound ophthalmic solution administered sublingually.[11]

-

Reference Product: A 1.0 mg dose of this compound administered intravenously.[11][14]

-

-

Washout Period: A washout period of 6 ± 1 days separates each treatment administration to ensure complete elimination of the drug from the previous period.[14][15]

-

Blood Sampling: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 2, 4, 6, 10, 15, 20, 30, 45, and 60 minutes, and 2, 4, 6, and 8 hours.[11][14]

-

Analytical Method: Plasma concentrations of atropine are quantified using a validated, sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[12]

-

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including AUC (Area Under the Curve), Cmax (Peak Concentration), and Tmax (Time to Peak Concentration).[15] Relative bioavailability is calculated as the ratio of the dose-normalized AUC of the test product to the reference product.[14]

Visualizations: Pathways and Protocols

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It reversibly binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[3] This blockade inhibits the effects of the parasympathetic nervous system.[1] The diagram below illustrates this signaling pathway, focusing on the M2 receptor common in cardiac tissue.

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

The logical flow of a typical randomized crossover study for determining the bioavailability of a drug like this compound is depicted below. This design allows for efficient comparison of different formulations or routes of administration within the same group of subjects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nursingcenter.com [nursingcenter.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic Bioavailability of Sublingual Atropine Ophthalmic Solution: a Phase I Study in Healthy Volunteers with Implications for Use as a Contingency Medical Countermeasure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Atropine Sulfate: In Vivo Experimental Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental design and detailed protocols for studies involving atropine sulfate. This compound, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), is a critical tool in pharmacological research to investigate the cholinergic system's role in various physiological and pathological processes.

Mechanism of Action

Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5).[1] This antagonism inhibits the physiological responses normally induced by cholinergic stimulation. The blockade of M1, M3, and M5 receptors inhibits the phospholipase C (PLC) pathway, reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium mobilization and protein kinase C (PKC) activation.[1] Antagonism of M2 and M4 receptors leads to increased adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1]

Atropine's effects are widespread, impacting the central nervous system, heart, smooth muscles, and exocrine glands.[2][3] It readily crosses the blood-brain barrier.[3] Clinically, it is used to treat bradycardia, reduce salivation and bronchial secretions before surgery, and as an antidote for organophosphate poisoning.[1][3][4]

Pharmacokinetics

Following intravenous administration, atropine exhibits a rapid initial decrease in plasma concentration followed by a slower elimination phase, with a mean half-life of 3 to 10 hours.[5] It is rapidly absorbed after intramuscular injection, reaching peak plasma concentrations in about 30 minutes.[5] Atropine is distributed throughout the body and is approximately 14% to 44% bound to plasma proteins.[2][6] Metabolism occurs primarily in the liver through enzymatic hydrolysis, and a significant portion (13-50%) is excreted unchanged in the urine.[2][4][6]

Key Applications in In Vivo Research

-

Cardiovascular Studies: Investigating the effects on heart rate (chronotropy), atrioventricular conduction, and in models of bradycardia and arrhythmia.[1]

-

Neuroscience Research: Elucidating the role of the cholinergic system in learning, memory, behavior, and neurodegenerative diseases.[1][7]

-

Toxicology and Pharmacology: Serving as a countermeasure for nerve agent and organophosphate poisoning.[1][3]

-

Anesthesiology: Used as a pre-anesthetic agent to mitigate excessive salivary and bronchial secretions.[1]

-

Ophthalmology: Utilized for its mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Route of Administration | Dose | Value | Reference |

| Peak Plasma Concentration (tmax) | Intramuscular | 0.5 - 4 mg | 30 minutes | [5] |

| Mean Half-life (t½) | Intravenous | 1 mg | 3 - 10 hours | [5] |

| Total Plasma Clearance | Intravenous | 1 mg | 2.9 - 6.8 mL/min/kg | [5] |

| Volume of Distribution (Vdss) | Intravenous | 1 mg | 230.79 L | [5] |

| Protein Binding | - | - | 14% - 44% | [2][6] |

| Unchanged in Urine | - | - | 13% - 50% | [2][4][6] |

Table 2: Dose-Response Data for this compound in Animal Models

| Animal Model | Application | Route of Administration | Dose Range | Observed Effect | Reference |

| Rat | Behavioral Studies (Delirium Model) | - | 0.1 - 1.0 mg/kg | Dose-dependent reduction in high and low rates of responding. | [7][9] |

| Rat | Auditory Evoked Potentials | Intraperitoneal | 0.25 - 40 mg/kg | No significant effect at pre-anesthetic doses (0.25-1.0 mg/kg); significant amplitude increases in BAEP at 40 mg/kg. | [10] |

| Mouse | Reversal of Drug-Induced Bradycardia | Intraperitoneal | 1 mg/kg | Reversal of bradycardia. | [1] |

| Mouse | Protection against Bungarotoxins | Subcutaneous / Intravenous | 1.5 mg/kg | Significant protective effects against certain bungarotoxins. | [11] |

| Rat | Micturition Regulation | Intravenous, Intracerebroventricular, Intrathecal | µ g/rat | Dose-dependent effects on bladder capacity and voiding pressure. | [12] |

Experimental Protocols

Protocol 1: Reversal of Drug-Induced Bradycardia in Mice

This protocol details a procedure to assess the efficacy of this compound in reversing chemically-induced bradycardia in a murine model.

1. Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Bradycardic agent (e.g., propranolol, carbachol)

-

Animal scale

-

Syringes and needles for injection (e.g., 27-gauge)

-

Electrocardiogram (ECG) monitoring system or tail-cuff system

2. Preparation of this compound Solution:

-

Weigh the required amount of this compound using an analytical balance.

-

Dissolve the powder in sterile 0.9% saline to achieve the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse).

-

Ensure the solution is completely dissolved and clear. The solution can be sterile-filtered using a 0.22 µm filter.[1]

-

Store the stock solution at 2-8°C, protected from light, and prepare fresh dilutions for each experiment.[1]

3. Animal Model:

-

Adult C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

4. Experimental Procedure:

-

Baseline Measurement: Record the baseline heart rate of the mouse for a stable period (e.g., 5-10 minutes) using the ECG or tail-cuff system.

-

Induction of Bradycardia: Administer the bradycardic agent via an appropriate route (e.g., intraperitoneal injection). The dose should be predetermined to induce a stable and significant decrease in heart rate.

-

Monitoring: Continuously monitor the heart rate until a stable bradycardia is established.

-

Atropine Administration: Once stable bradycardia is confirmed, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.[1]

-

Data Collection: Record the heart rate at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to observe the reversal of bradycardia.[1]

5. Data Analysis:

-

Calculate the mean heart rate at baseline, post-bradycardia induction, and at each time point after atropine administration.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the changes in heart rate.

Protocol 2: Assessment of Anticholinergic Effects on Behavior in Rats

This protocol outlines a method to evaluate the behavioral effects of this compound in rats, which can be relevant for modeling delirium-like states.

1. Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Behavioral testing apparatus (e.g., operant conditioning chamber)

-

Animal scale

-

Syringes and needles for injection

2. Preparation of this compound Solution:

-

Prepare this compound solutions in sterile 0.9% saline at various concentrations to achieve the desired dose range (e.g., 0.1, 0.5, 1.0 mg/kg).

3. Animal Model:

-

Adult Sprague-Dawley rats (or other appropriate strain).

-

Train the rats on a specific behavioral task (e.g., a multiple fixed-ratio fixed-interval reinforcement schedule) until their performance is stable.[7]

4. Experimental Procedure:

-

Baseline Session: Conduct a baseline behavioral session to confirm stable performance.

-

Drug Administration: Administer a specific dose of this compound or vehicle (saline) via intraperitoneal or subcutaneous injection. The volume of injection should be consistent across all animals (e.g., 1 mL/kg).

-

Behavioral Testing: At a predetermined time after injection (e.g., 30 minutes), place the rat in the behavioral testing apparatus and run the experimental session.

-

Dose-Response Evaluation: Test different groups of rats with varying doses of this compound to establish a dose-response relationship.[7] A within-subjects design with a sufficient washout period between drug administrations can also be used.

5. Data Analysis:

-

Quantify relevant behavioral parameters (e.g., response rates, accuracy, latency to respond).

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of atropine to the vehicle control.

Visualizations

Caption: Atropine's mechanism of action on muscarinic receptor signaling pathways.

Caption: Workflow for reversing drug-induced bradycardia with atropine in mice.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Serum anticholinergic activity and behavior following this compound administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Serum Anticholinergic Activity and Behavior Following this compound Administration in the Rat (1997) | Eugene O'Hare | 17 Citations [scispace.com]

- 10. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assay Development and Validation of Atropine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), playing a crucial role in various pharmacological applications.[1][2][3] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for signaling in the parasympathetic nervous system.[3][4] The development and validation of robust in vitro assays are paramount for the screening, characterization, and quality control of this compound and related compounds.

These application notes provide detailed protocols for key in vitro assays relevant to the study of this compound, including a competitive radioligand binding assay, a functional bioassay, and a cell viability assay. Additionally, a comprehensive guide to the validation of these assays is presented in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound for muscarinic acetylcholine receptors. It is a fundamental tool for characterizing the potency of unlabelled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Signaling Pathway

Atropine competitively binds to muscarinic acetylcholine receptors, preventing the binding of acetylcholine (ACh) and subsequent activation of downstream signaling pathways. These G-protein coupled receptors (GPCRs) modulate a variety of cellular responses, including smooth muscle contraction, heart rate, and glandular secretions.[3][4]

Experimental Protocol

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filter mats (GF/C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations.

-

Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Radioligand (at a concentration near its Kd)

-

Varying concentrations of this compound (or vehicle for total binding)

-

A high concentration of an unlabeled ligand (e.g., 1 µM atropine) for non-specific binding (NSB)

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through GF/C filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-